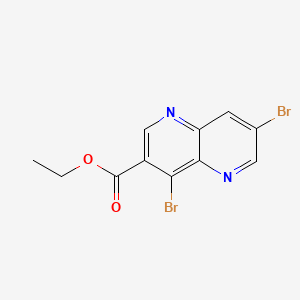
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives involves various strategies. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Alkyl halides, for instance, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Chemical Reactions Analysis
1,5-Naphthyridine bromide derivatives can be prepared by refluxing the corresponding hydroxyl derivatives in neat phosphorus tribromide . For example, 4,8-dibromo 1,5-naphthyridine has been synthesized by bromination with POBr3 from 1,5-naphthyridine-4,8(1H,5H)-dione .科学的研究の応用
Biological Activities of 1,8-Naphthyridine Derivatives
The research into 1,8‐naphthyridine derivatives, which includes ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, has shown that these compounds exhibit a variety of biological activities. These activities span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Furthermore, 1,8-naphthyridine derivatives have demonstrated potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. This extensive range of biological properties positions them as significant scaffolds in therapeutic and medicinal research, showcasing their versatility in addressing diverse health issues. The study provides insights into the diverse biological properties of 1,8‐naphthyridines and suggests potential avenues for future research to explore new derivatives and biological activities Madaan et al., 2015.
Chemical Recycling of Poly(ethylene terephthalate)
In the context of environmental sustainability, research on the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential application of ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate in the development of semisynthetic resorbable materials from hyaluronan esterification. This process involves the partial or total esterification of the carboxyl groups of hyaluronan, leading to materials with varied biological properties suitable for clinical applications. The review emphasizes the biocompatibility, degradability, and potential for conservation of raw petrochemical products and energy, positioning such materials as viable alternatives in the biomedical field and beyond Campoccia et al., 1998.
Toxicity and Environmental Impact
While the primary focus is on the scientific research applications of ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, it's essential to be mindful of its toxicity and environmental impact. Ethylmercury, a related compound, has been studied for its potential to cross the blood-brain barrier, which raises concerns regarding neurotoxic effects. Studies indicate that ethylmercury-containing compounds are actively transported across membranes and can accumulate in the brain, leading to significant health concerns Kern et al., 2019. Therefore, handling and disposal of ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate must be conducted with care to mitigate potential adverse effects on health and the environment.
Safety And Hazards
将来の方向性
The future directions for research on Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate and similar compounds could involve exploring their potential biological activities and applications in medicinal chemistry . Further studies could also focus on developing more efficient and eco-friendly synthetic strategies .
特性
IUPAC Name |
ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJIFLYLUXJHCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=NC2=C1Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700323 |
Source


|
| Record name | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |
CAS RN |
1257852-54-2 |
Source


|
| Record name | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


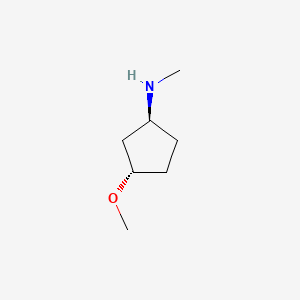
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)
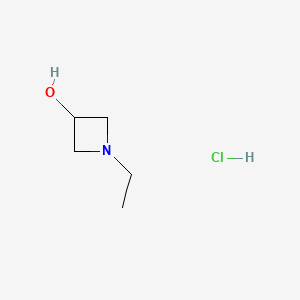
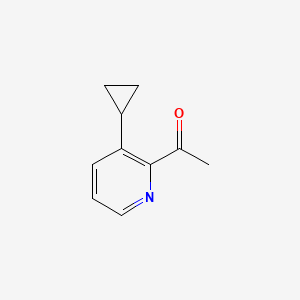

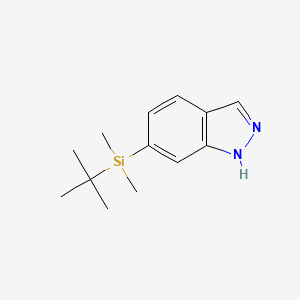
![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)
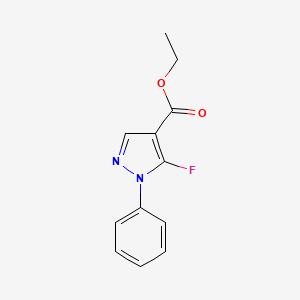

![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)
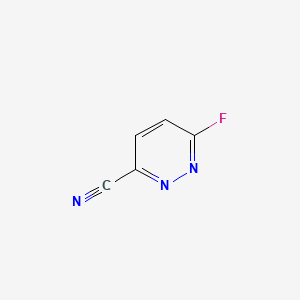
![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)
![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)